molecular formula C6H5ClN4 B1427307 4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 871335-85-2

4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B1427307
CAS No.: 871335-85-2
M. Wt: 168.58 g/mol
InChI Key: XFDFMJYQFBHDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic organic compound with a bicyclic structure comprising fused pyrazole and pyrimidine rings. Its systematic IUPAC name, This compound , reflects the positions of its functional groups: a chlorine atom at the 4-position and a methyl group at the 3-position of the pyrazolo-pyrimidine scaffold. The compound is cataloged under CAS Registry Number 871335-85-2 and has a molecular formula of C₆H₅ClN₄ (molecular weight: 168.58 g/mol).

Table 1: Key Identifiers of this compound

Property Value
CAS Number 871335-85-2
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.58 g/mol
IUPAC Name This compound
Synonyms 4-Chloro-3-methyl-2H-pyrazolo[3,4-D]pyrimidine; 1H-Pyrazolo[3,4-D]pyrimidine, 4-chloro-3-methyl-
SMILES CC1=NNC2=NC=NC(Cl)=C21
InChI Key XFDFMJYQFBHDMF-UHFFFAOYSA-N

The compound’s planar structure enables π-π stacking interactions, while its nitrogen-rich framework facilitates hydrogen bonding, critical for biological activity.

Historical Context and Discovery

The synthesis of pyrazolo[3,4-D]pyrimidine derivatives dates to the mid-20th century, driven by interest in purine analogs. Early methods involved cyclocondensation of 4,6-dihalo-5-formylpyrimidines with hydrazine hydrate, as described in a 1973 patent (US3772294A). This approach yielded 4-chloro-1-pyrazolo[3,4-D]pyrimidine intermediates, which were later functionalized to introduce methyl groups.

Modern synthetic routes, such as those reported by Kassab (2023), utilize formamide or phosphorus oxychloride to cyclize precursors into the target scaffold. For example, heating 4,6-dichloro-5-formylpyrimidine with hydrazine hydrate at 145°C produces 4-chloro derivatives, which are subsequently methylated. Advances in green chemistry now enable solvent-free syntheses, improving yields and reducing environmental impact.

Structural Similarities to Purine and Pyrimidine Systems

The pyrazolo[3,4-D]pyrimidine core is a bioisostere of adenine, mimicking the purine ring system in ATP. This structural mimicry allows the compound to compete with ATP for binding to kinase active sites, particularly in enzymes like EGFR and VEGFR.

Table 2: Structural Comparison with Natural Purines

Feature This compound Adenine (Purine)
Core Structure Bicyclic pyrazolo-pyrimidine Bicyclic purine
Nitrogen Atoms 4 5
Key Functional Groups Chlorine (C4), Methyl (C3) Amino (C6)
Hydrogen Bond Capacity 3 acceptors, 1 donor 4 acceptors, 2 donors

The chlorine and methyl substituents enhance electrophilicity and steric bulk, respectively, modulating interactions with hydrophobic kinase pockets.

Research Motivations and Therapeutic Relevance

Interest in this compound stems from its broad pharmacological potential, particularly in oncology. As a kinase inhibitor, it disrupts signaling pathways in cancers by targeting EGFR (IC₅₀ = 0.034–0.135 μM) and VEGFR. Recent studies highlight its efficacy against leukemia (GI₅₀ = 4.55 μM) and breast cancer cells (IC₅₀ = 0.267 μM).

Table 3: Key Research Findings on Therapeutic Applications

Application Mechanism Experimental Model Result Source
Anticancer EGFR Tyrosine Kinase Inhibition MDA-MB-468 cells IC₅₀ = 0.034 μM
Antiproliferative Cell Cycle Arrest (S-phase) NCI 60-cell panel GI₅₀ = 0.018–9.98 μM
Kinase Inhibition Competitive ATP Binding Enzymatic assay Ki = 0.21–0.51 μM

Ongoing research explores its utility in antimicrobial and anti-inflammatory contexts, though anticancer applications dominate current investigations.

Properties

IUPAC Name

4-chloro-3-methyl-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-3-4-5(7)8-2-9-6(4)11-10-3/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDFMJYQFBHDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871335-85-2
Record name 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-3-methylpyrazole with cyanamide in the presence of a base, followed by cyclization to form the desired pyrazolopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazolopyrimidine derivatives with different functional groups .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrazolo[3,4-D]pyrimidine, including 4-chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine, have shown potential as antitumor agents . The compound has been studied for its ability to inhibit specific kinases involved in cancer cell signaling pathways. In vitro studies have demonstrated that certain derivatives exhibit significant anti-proliferative effects against various cancer cell lines, suggesting that this compound could be developed into effective anticancer therapies .

Antimicrobial Properties

The introduction of chlorine and methyl groups in the structure may enhance the antimicrobial activity of this compound. Preliminary findings suggest that it could serve as a potential antibiotic or antifungal agent, warranting further investigation into its efficacy against various pathogens.

Kinase Inhibition

The compound's structure resembles other known kinase inhibitors, making it a candidate for the development of new drugs targeting kinases involved in diseases such as cancer and inflammation. Studies have begun to assess its binding affinity and selectivity towards different kinases, which are crucial for designing targeted therapies .

Recent studies have focused on synthesizing new derivatives based on the pyrazolo[3,4-D]pyrimidine scaffold to develop compounds with improved pharmacological properties:

  • One study reported the synthesis of several novel derivatives designed as epidermal growth factor receptor inhibitors (EGFRIs). Among these, specific compounds demonstrated potent anti-proliferative activities against cancer cell lines A549 and HCT-116, indicating their potential as anticancer agents .
  • Another research effort highlighted the development of pyrazolopyrimidine compounds with multi-targeted activities including antidiabetic and anti-inflammatory effects, showcasing the versatility of this chemical framework in drug discovery .

Future Research Directions

Given the promising preliminary results regarding the biological activities of this compound:

  • Further studies should focus on elucidating its mechanism of action through detailed biochemical assays.
  • In vivo studies are necessary to evaluate the safety and efficacy of this compound before advancing to clinical trials.
  • Exploration of additional derivatives may yield compounds with enhanced potency and selectivity for specific therapeutic targets.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the cell cycle progression. This leads to the induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the kinase active site, contributing to its inhibitory activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Reactivity

The position of substituents significantly influences reactivity and biological activity. Key analogs include:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Applications/Properties
4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine 871335-85-2 Cl (C4), CH₃ (C3) 168.6 Intermediate for antitumor agents
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 100644-66-4 Cl (C4), CH₃ (N1) 168.6 Precursor for kinase inhibitors
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine 30129-53-4 Cl (C4), CH₃ (C6) 168.6 Antibacterial agents
4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine 2005389-35-3 Cl (C4), CF₃ (C6), C₂H₅ (N1) 248.6 Fluorinated analogs for enhanced metabolic stability

The 3-methyl substituent in the target compound sterically hinders electrophilic substitution at C3, directing reactivity toward C6 or N1. In contrast, 6-methyl derivatives exhibit improved solubility due to increased hydrophobicity .

Key Research Findings

Reactivity : The 4-chloro group undergoes nucleophilic substitution with amines or hydrazines, enabling diverse derivatization. For example, reaction with hydrazine yields 4-hydrazinyl analogs, which form Schiff bases with aldehydes for anticancer screening .

Structure-Activity Relationships (SAR) :

  • N1 alkylation (e.g., ethyl, isopropyl) enhances kinase selectivity but reduces solubility .
  • Electron-withdrawing groups (e.g., CF₃ at C6) improve metabolic stability but increase molecular weight, affecting bioavailability .

Crystallographic Data : SHELX refinement of analogs (e.g., 3-bromo-4-chloro-1,6-dimethyl derivative) reveals planar pyrazolo[3,4-d]pyrimidine cores, facilitating π-stacking in enzyme binding pockets .

Biological Activity

4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step chemical reactions that create various derivatives with altered biological properties. The core structure is characterized by a fused pyrazole and pyrimidine ring system, which is essential for its biological activity.

Pharmacological Activities

The compound exhibits a broad spectrum of pharmacological activities:

  • Antitumor Activity : Several studies have highlighted its potential as an anticancer agent. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated significant inhibitory effects on epidermal growth factor receptor (EGFR), with IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against mutant forms .
  • Antimicrobial Properties : Recent syntheses of dihydro-1H-pyrazolo[3,4-d]pyrimidines showed promising antibacterial activity against strains such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, with several compounds exhibiting zones of inhibition comparable to standard antibiotics .
  • Neuropharmacological Effects : The compound has been investigated for its neuroleptic and CNS depressant activities. It has been suggested that certain derivatives may serve as effective agents in treating neurological disorders due to their ability to modulate neurotransmitter systems .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • EGFR Inhibition : The compound acts as a dual inhibitor of EGFR and VEGFR2, leading to reduced tumor growth and enhanced apoptosis in cancer cells. Molecular docking studies suggest that it binds effectively to these targets, disrupting their signaling pathways .
  • Antimicrobial Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Study 1: Anticancer Activity

In a study involving A549 and HCT-116 cancer cell lines, compounds derived from pyrazolo[3,4-d]pyrimidine exhibited potent anti-proliferative effects. Compound 12b was particularly notable, showing IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells. Flow cytometric analysis indicated that it induces apoptosis and arrests the cell cycle at specific phases .

Case Study 2: Antimicrobial Efficacy

A series of synthesized dihydro-1H-pyrazolo[3,4-d]pyrimidine derivatives were tested for their antibacterial properties. Compounds 5a-j demonstrated significant antimicrobial activity with varying degrees of effectiveness against tested bacterial strains. The results indicated that modifications to the core structure could enhance antibacterial potency .

Data Summary

Activity TypeCompound/DerivativeIC50 (µM)Target/Organism
AnticancerCompound 12b8.21 (A549)EGFR
19.56 (HCT-116)
AntimicrobialCompounds 5a-jVariesE. coli, B. subtilis, S. aureus
NeuropharmacologicalVarious DerivativesN/ACNS Targets

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, and how are reaction conditions optimized?

  • Methodological Answer: A common approach involves cyclocondensation of substituted pyrazole precursors with nitriles or amidines under reflux. Microwave-assisted solvent-free synthesis (e.g., using dry acetonitrile or DMF) improves yield and reduces reaction time . Optimization includes adjusting molar ratios (e.g., 1:1.2 for pyrazole:alkyl halide), temperature (50–100°C), and catalyst choice (e.g., anhydrous NaOAc for nucleophilic substitution). Post-reaction purification often involves recrystallization from acetonitrile or ethanol .

Q. How can purity and structural integrity be confirmed after synthesis?

  • Methodological Answer: Analytical techniques include:

  • 1H NMR : To verify substitution patterns (e.g., singlet at δ 2.52 ppm for methyl groups ).
  • IR Spectroscopy : Identification of functional groups (e.g., C-Cl stretch at ~750 cm⁻¹ and N-H stretches at 3200–3400 cm⁻¹) .
  • Melting Point Analysis : Consistency with literature values (e.g., 199–200°C for derivatives ).
  • Elemental Analysis : Confirmation of C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What safety precautions are critical during handling?

  • Methodological Answer: Use fume hoods for reactions involving HCl or chlorinated solvents. Avoid skin contact with intermediates (e.g., 2-chloroacetyl chloride) and wear PPE. Store the compound in anhydrous conditions to prevent hydrolysis. Safety data sheets (SDS) recommend neutralization of acidic byproducts before disposal .

Advanced Research Questions

Q. How do substituents at the 1- and 4-positions influence biological activity?

  • Methodological Answer: Introduce substituents via nucleophilic substitution (e.g., arylpiperazines or fluorobenzamides at the 4-position) and evaluate using:

  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinase inhibition).
  • Molecular Dynamics (MD) : Simulate binding interactions with receptors (e.g., CRF-1 antagonists ).
  • SAR Studies : Fluorine at the 3-position enhances metabolic stability, while bulky groups at the 1-position reduce solubility .

Q. What strategies resolve contradictions in reaction yields during scale-up?

  • Methodological Answer:

  • Kinetic Analysis : Monitor reaction progress via TLC/HPLC to identify intermediates causing bottlenecks .
  • Solvent Optimization : Switch from DMF to THF for better heat dissipation in exothermic reactions .
  • Salt Formation : Improve crystallinity by converting free bases to hydrochloride salts (e.g., 52.7% yield via HCl treatment ).

Q. How can computational methods guide the design of novel derivatives?

  • Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding affinities for pyrazolo[3,4-d]pyrimidines in ATP-binding pockets .
  • DFT Calculations : Analyze electron density maps to prioritize electrophilic substitution sites (e.g., C-6 for halogenation ).
  • QSAR Models : Correlate logP values with cellular permeability for lead optimization .

Q. What mechanistic insights explain regioselectivity in halogenation reactions?

  • Methodological Answer:

  • Isotopic Labeling : Use ¹³C-NMR to track chlorine incorporation at C-4 vs. C-6 positions under varying conditions .
  • Electrophilicity Parameters : Electron-withdrawing groups (e.g., -CF₃) direct halogenation to the para position via resonance stabilization .
  • Competitive Experiments : Compare yields of 4-chloro vs. 6-chloro products using NCS or Cl₂ gas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.